4-(Butylamino)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(butylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMBUGIXOVLJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073890 | |
| Record name | 4-(Butylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-62-8 | |
| Record name | N-Butyl-p-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenol, 4-(butylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Butylamino)phenol | |
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| Record name | 4-(Butylamino)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butylaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.845 | |
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| Record name | 4-(BUTYLAMINO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3B4P89C5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(Butylamino)phenol
The synthesis of this compound is primarily achieved through well-documented organic reactions, which can be broadly categorized into reductive amination and direct functionalization of the phenol (B47542) structure.
Reductive Amination Strategies
Reductive amination is a cornerstone for the synthesis of this compound. This method involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine. For the synthesis of this compound, the typical starting materials are 4-aminophenol (B1666318) and butyraldehyde (B50154).
The process begins with the condensation of the primary amino group of 4-aminophenol with the carbonyl group of butyraldehyde to form an N-substituted imine intermediate. This imine is then reduced in situ to the secondary amine, this compound. A variety of reducing agents can be employed for this transformation. masterorganicchemistry.com Common choices include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The use of NaBH₃CN is particularly advantageous as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde, thus preventing the formation of by-products like 4-hydroxybenzyl alcohol. masterorganicchemistry.com
Catalytic hydrogenation is another effective reduction method. Noble metal catalysts such as palladium (Pd), platinum (Pt), and rhodium (Rh) on a carbon support are highly efficient for this purpose. researchgate.net The reaction is typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can significantly influence the reaction's selectivity and yield. researchgate.netmdpi.com
| Starting Materials | Reagents/Catalyst | Key Features |
| 4-Aminophenol, Butyraldehyde | NaBH₃CN or NaBH(OAc)₃ | Selective reduction of imine, avoids over-alkylation. masterorganicchemistry.com |
| 4-Aminophenol, Butyraldehyde | H₂ / Pd/C, Pt/C, or Rh/C | Catalytic hydrogenation, efficient for large-scale synthesis. researchgate.net |
This table summarizes common reductive amination strategies for synthesizing this compound.
Phenolic Functionalization Routes
An alternative to reductive amination is the direct N-alkylation of 4-aminophenol. This phenolic functionalization route involves the reaction of 4-aminophenol with a butyl-containing electrophile, such as a butyl halide (e.g., butyl bromide).
This reaction is a nucleophilic substitution where the amino group of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of the butyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of the tertiary amine, 4-(dibutylamino)phenol, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reactivity of the phenolic hydroxyl group can also lead to O-alkylation, producing 4-butoxyaniline, although N-alkylation is generally more favorable under many conditions.
To improve selectivity for mono-N-alkylation, reaction conditions must be carefully controlled. This includes managing the stoichiometry of the reactants, the choice of solvent, and the reaction temperature. A patent describes a method for the alkylation of p-aminophenol using a ketone and catalytic hydrogenation, which represents a variation of this functionalization route. google.com
Novel Approaches in this compound Synthesis
Recent research has focused on developing more sustainable and efficient methods for amine synthesis, with implications for the production of this compound.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amines. This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste. For instance, the electrocatalytic reductive amination using water as a hydrogen source represents a green alternative to traditional methods. researchgate.net
The "hydrogen-borrowing" or "hydrogen-transfer" mechanism is a key concept in green amine synthesis. mdpi.com In this process, a catalyst temporarily "borrows" hydrogen from an alcohol (or in this case, potentially from the reaction environment) to reduce the in situ formed imine, regenerating the catalyst in the process. This avoids the need for external, high-pressure hydrogen gas or stoichiometric metal hydride reagents. mdpi.com The use of biomass-derived phenols as starting materials is also an area of active research, aiming to produce compounds like this compound from renewable feedstocks. rsc.org
Catalyst-Mediated Transformations
The development of novel catalysts is central to modern synthetic chemistry. For reductive amination, research has moved beyond traditional noble metal catalysts to explore more abundant and less expensive alternatives.
Supported nickel (Ni) catalysts have been shown to be effective for the reductive amination of phenols. rsc.org These catalysts can promote the conversion of phenols to cyclohexylamines, and the principles can be adapted for the synthesis of N-substituted aminophenols. rsc.org Cobalt-based composites have also been studied for the catalytic amination of aldehydes, offering high yields under specific temperature and pressure conditions. mdpi.com These catalysts provide a cost-effective alternative to platinum-group metals. mdpi.com
Furthermore, iridium (Ir) complexes have emerged as highly efficient catalysts for direct reductive amination, capable of operating under mild conditions. organic-chemistry.org Some advanced iridium catalysts can even function in biological systems, highlighting the potential for highly selective and biocompatible synthetic methods. researchgate.net
| Catalyst Type | Example | Advantages |
| Noble Metal | Pd/C, Pt/C, Rh/C | High activity and selectivity. researchgate.net |
| Non-Noble Metal | Ni/Al₂O₃ | Cost-effective, uses abundant metals. mdpi.comrsc.org |
| Cobalt Composite | Co-N-C/SiO₂ | Alternative to platinum-group metals, high yields. mdpi.com |
| Iridium Complex | Cp*Ir complexes | High efficiency under mild conditions. organic-chemistry.org |
This table presents a comparison of different catalysts used in the synthesis of amines, applicable to this compound.
Derivatization Strategies of this compound and its Analogs
This compound, with its two reactive functional groups—the secondary amine and the phenolic hydroxyl—is a versatile molecule for further chemical modification or derivatization. These strategies are often employed to modulate the compound's physicochemical properties or to build more complex molecular architectures.
The amino group can undergo acylation reactions. For example, reacting this compound with an acylating agent like acetic anhydride (B1165640) would yield N-acetyl-4-(butylamino)phenol. This is analogous to the industrial synthesis of paracetamol (acetaminophen), where 4-aminophenol is acetylated. google.comuwaterloo.cayoutube.com
The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. For instance, reaction with an alkyl halide in the presence of a base would yield a 1-butoxy-4-(butylamino)benzene derivative. The synthesis of various 4-phenoxyphenol (B1666991) derivatives through reactions involving the phenol group demonstrates a common strategy for creating diaryl ether linkages. nih.gov
Both functional groups can be involved in creating more complex structures. For example, the phenolic hydroxyl group can be hydroxy-alkylated and then the entire molecule can be used as a diol monomer in the synthesis of polyesters and polyurethanes. mdpi.com These derivatization reactions open up possibilities for creating a wide range of molecules with potentially new applications.
Alkylation and Arylation Reactions
The phenolic hydroxyl group and the carbon atoms of the benzene (B151609) ring in this compound are susceptible to electrophilic attack, making alkylation and arylation key transformation strategies. These reactions can be directed to either the oxygen atom (O-alkylation/arylation) or the carbon atoms of the ring (C-alkylation/arylation).
O-Alkylation and O-Arylation: The synthesis of ether derivatives from this compound can be achieved through various methods. A common approach is the Williamson etherification, which involves the reaction of the phenolate (B1203915) ion (formed by deprotonating the hydroxyl group with a base) with an alkyl halide. For instance, phenacyloxy derivatives of similar phenolic compounds have been synthesized by reacting a hydroxy-benzaldehyde with phenacyl bromide using triethylamine (B128534) as a catalyst. orientjchem.org The triethylamine facilitates the formation of the more nucleophilic phenolate salt, which then displaces the bromide from the phenacyl bromide. orientjchem.org
For arylation, which involves forming a diaryl ether linkage, copper-catalyzed Ullmann-type reactions are prominent. nih.govresearchgate.net Research has shown that the O-arylation of phenols with aryl iodides and bromides can be performed under mild conditions using a catalyst system composed of copper(I) iodide (CuI) and picolinic acid with potassium phosphate (B84403) (K₃PO₄) as the base in a dimethylsulfoxide (DMSO) solvent. nih.gov This method is effective even for creating sterically hindered diaryl ethers and has been specifically noted for its ability to selectively O-arylate aminophenols. nih.gov The use of copper nanoparticles has also been explored as an efficient and economical catalyst for this transformation. researchgate.net
Table 1: Conditions for Copper-Catalyzed O-Arylation of Phenols This table summarizes typical reaction conditions for the arylation of phenols, which are applicable to this compound.
| Component | Role | Example Reagent | Reference |
|---|---|---|---|
| Catalyst | Facilitates C-O bond formation | Copper(I) Iodide (CuI) | nih.gov |
| Ligand | Stabilizes the copper catalyst | Picolinic Acid | nih.gov |
| Base | Deprotonates the phenolic hydroxyl group | Potassium Phosphate (K₃PO₄) | nih.gov |
| Solvent | Reaction medium | Dimethylsulfoxide (DMSO) | nih.gov |
| Aryl Source | Provides the aryl group | Aryl Iodides, Aryl Bromides | nih.gov |
C-Alkylation: C-alkylation involves the introduction of an alkyl group onto the aromatic ring, a reaction governed by the principles of electrophilic aromatic substitution. The classic Friedel-Crafts alkylation is a primary example, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst like aluminum trichloride. youtube.com For phenols, the hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. Since the para position is occupied by the butylamino group in this compound, C-alkylation would be directed to the positions ortho to the hydroxyl group.
Studies on phenol alkylation with alcohols (like cyclohexanol) over solid acid catalysts, such as zeolites, show that both O- and C-alkylation occur. pnnl.gov The reaction proceeds after the alcohol is dehydrated to an olefin (e.g., cyclohexene), which is then protonated to form a carbenium ion—the active electrophile for both O- and C-alkylation. pnnl.gov
Formation of Substituted Aminophenol Derivatives
The presence of the amino group allows for the synthesis of a wide array of derivatives, most notably through condensation reactions and amide bond formation.
Schiff Base Derivatives: The reaction of the amino group of this compound with various aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This transformation is a straightforward and effective method for creating diverse derivatives. Research on the parent compound, 4-aminophenol, has demonstrated the synthesis of a series of Schiff bases by reacting it with different substituted aldehydes. nih.govmdpi.com The reaction is typically carried out by refluxing the aminophenol and the corresponding aldehyde in a solvent like ethanol. mdpi.com This methodology can be directly applied to this compound to produce N-butyl-N-(benzylidene)aminophenol derivatives.
Table 2: Examples of Schiff Base Derivatives Synthesized from 4-Aminophenol This table shows derivatives formed from 4-aminophenol and various aldehydes, illustrating a synthetic pathway applicable to this compound.
| Derivative Name | Aldehyde Reactant | Reference |
|---|---|---|
| 4-((4-(dimethylamino)benzylidene)amino)phenol | 4-(dimethylamino)benzaldehyde | nih.govmdpi.com |
| 4-((3-nitrobenzylidene)amino)phenol | 3-nitrobenzaldehyde | nih.govmdpi.com |
| 4-((thiophen-2-ylmethylene)amino)phenol | Thiophene-2-carboxaldehyde | nih.govmdpi.com |
| 4-(((E)-3-phenylallylidene)amino)phenol | Cinnamaldehyde | nih.govmdpi.com |
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol | 5-chloro-2-hydroxybenzaldehyde | nih.govmdpi.com |
Amide Derivatives: The amino group can also be acylated to form amides. A well-known industrial example involving a similar structure is the synthesis of paracetamol (acetaminophen) by treating 4-aminophenol with acetic anhydride. wikipedia.org Analogously, this compound can be reacted with various acylating agents, such as acid chlorides or anhydrides, to yield N-acyl-4-(butylamino)phenol derivatives. More complex structures, such as 4-(4-benzoylaminophenoxy)phenol derivatives, have been synthesized through multi-step processes that include the formation of an amide bond as a key step. nih.gov
Reaction Mechanisms in Derivative Synthesis
Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and optimizing synthetic routes.
Alkylation/Arylation Mechanisms : The O-alkylation of the phenolic hydroxyl group via Williamson etherification proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. orientjchem.org A base removes the acidic proton from the hydroxyl group to form a nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. orientjchem.org In contrast, C-alkylation via the Friedel-Crafts reaction follows an electrophilic aromatic substitution mechanism. youtube.com This involves the generation of a carbocation electrophile, which is then attacked by the π-electrons of the activated aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com A subsequent deprotonation step restores the ring's aromaticity. youtube.com For copper-catalyzed O-arylation (Ullmann reaction), the mechanism is thought to involve the oxidative addition of the copper(I) catalyst to the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. nih.gov
Schiff Base Formation Mechanism : The formation of an imine from an amine and an aldehyde is a nucleophilic addition-elimination reaction. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate called a carbinolamine. The carbinolamine is then protonated at the oxygen, and a subsequent loss of a water molecule leads to the formation of a resonance-stabilized iminium ion, which is deprotonated to give the final imine product. mdpi.com
Amide Formation Mechanism : The acylation of the amino group to form an amide typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to form the stable amide product.
We regret to inform you that a comprehensive, scientifically accurate article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time.
Extensive searches for empirical and theoretical spectroscopic data (FT-IR, Raman, ¹H NMR, ¹³C NMR, and Mass Spectrometry) specific to "this compound" (CAS Number: 103-62-8) did not yield the detailed research findings required to populate the requested sections and subsections.
The available literature and spectral databases contain information on structurally related but distinct compounds, such as various isomers of butylphenol or more complex molecules containing a butylamino functional group. However, using data from these related compounds would be scientifically inaccurate and would not adhere to the strict focus on “this compound” as instructed.
To fulfill the request with the required level of accuracy and detail, access to specific experimental or computational studies on "this compound" is necessary. Unfortunately, such dedicated studies were not found within the scope of our search capabilities. Therefore, we are unable to provide the detailed analysis, data tables, and research findings for each spectroscopic technique as outlined.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.
For phenolic compounds, the position and intensity of the absorption bands are sensitive to the substituents on the aromatic ring and the solvent used for analysis. The presence of an amino group, such as the butylamino group in 4-(Butylamino)phenol, can lead to charge-transfer bands in the spectrum. The non-bonding electrons on the nitrogen atom can interact with the π-system of the phenol (B47542) ring, influencing the energy of the electronic transitions.
The UV-Vis spectrum of a molecule is also influenced by the polarity of the solvent. In polar solvents, hydrogen bonding and other intermolecular interactions can stabilize the ground and excited states to different extents, leading to shifts in the λmax values. A comprehensive study would involve recording the spectra in a range of solvents with varying polarities to understand these solvatochromic effects.
Table 1: Representative UV-Vis Absorption Data for Related Phenolic Compounds
| Compound | Solvent | λmax (nm) |
| 4-Aminophenol (B1666318) | Methanol (B129727) | 236, 295 umich.edu |
| 2,4-Di-tert-butylphenol (B135424) | Methanol (Basic) | Not Specified spectrabase.com |
Note: The data in this table is for related compounds and is provided for comparative purposes. Specific experimental data for this compound was not found in the searched resources.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the butylamino group relative to the phenol ring and the hydrogen-bonding network established by the phenolic hydroxyl group and the amino group. At room temperature, this compound is typically a solid crystalline substance.
Although a specific crystal structure for this compound has not been found in open-access crystallographic databases, the structures of other substituted phenols and anilines have been extensively studied. For example, the crystal structure of 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate shows a chair conformation for the morpholine (B109124) ring and highlights the steric hindrance from the bulky tert-butyl groups. In the case of this compound, the crystal packing would likely be influenced by N-H···O and O-H···N hydrogen bonds, potentially forming chains or more complex networks.
Table 2: Representative Crystallographic Data for a Related Compound
| Compound | 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol |
| Formula | C₂₁H₂₃NO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 10.842 |
| b (Å) | 16.651 |
| c (Å) | 9.787 |
| V (ų) | 1766.9 |
| Z | 4 |
Note: This data is for a different compound containing a butylamino group and is illustrative of the type of information obtained from an X-ray crystallographic study. A crystal structure for this compound was not located.
An extensive search of publicly available scientific literature and computational chemistry databases did not yield specific Density Functional Theory (DFT) calculations for the compound this compound. While theoretical investigation methods such as DFT are commonly applied to substituted phenols to understand their chemical properties, detailed studies focusing on the geometry, electronic structure, and reactivity of this compound specifically are not available.
Therefore, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested in the outline for the following sections:
Chemical Reactivity and Mechanistic Studies of 4 Butylamino Phenol
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of 4-(Butylamino)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the hydroxyl (-OH) and the butylamino (-NHC₄H₉) groups. These substituents increase the electron density of the aromatic ring, particularly at the positions ortho to each group, making the molecule significantly more reactive than benzene itself. chemicalbook.comegyankosh.ac.in The hydroxyl and amino groups are ortho-, para-directing activators. egyankosh.ac.insavemyexams.com Since the para-position is occupied by the butylamino group, electrophilic attack is directed to the ortho-positions (positions 2 and 6) relative to the hydroxyl group.
A notable example of this reactivity is the Friedel-Crafts alkylation. Research has demonstrated that this compound can be reacted with olefins, such as diisobutylene, in the presence of a phenoxide catalyst. This reaction leads to the formation of ortho-alkylated products. google.com The primary products formed are 4-(N-butylamino)-2-(1,1,3,3-tetramethylbutyl)phenol and subsequently 4-(N-butylamino)-2,6-di(1,1,3,3-tetramethylbutyl)phenol, illustrating sequential substitution at the activated ortho sites. google.com
Table 1: Products of Friedel-Crafts Alkylation of this compound with Diisobutylene
| Reactant | Co-reactant | Catalyst | Product(s) | Citation |
|---|---|---|---|---|
| This compound | Diisobutylene | Phenoxide | 4-(N-butylamino)-2-(1,1,3,3-tetramethylbutyl)phenol | google.com |
While specific studies on the halogenation or nitration of this compound are not widely documented, the principles of electrophilic substitution on activated phenols suggest that such reactions would proceed readily. quora.com For instance, reaction with bromine water would be expected to yield 2,6-dibromo-4-(butylamino)phenol rapidly, analogous to the tribromination of phenol (B47542). quora.com The high reactivity conferred by the two activating groups often makes it difficult to achieve mono-substitution, and reactions typically proceed to di-substitution at the available ortho positions. egyankosh.ac.in
Nucleophilic Reactions Involving the Amino Moiety
The this compound molecule possesses two potential nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. The relative nucleophilicity of these groups is highly dependent on the reaction conditions, particularly the pH. researchgate.net In neutral or non-protic media, the lone pair of electrons on the nitrogen atom is generally more available for nucleophilic attack than those on the oxygen atom. researchgate.net
This preferential reactivity of the amino group is well-illustrated by the synthesis of acetaminophen (B1664979) from the parent compound, 4-aminophenol (B1666318). researchgate.netuwaterloo.ca In this reaction, the amino group selectively attacks acetic anhydride (B1165640) to form an amide bond, leaving the phenolic hydroxyl group intact. researchgate.netslideshare.net This occurs because the amino group is a stronger nucleophile than the hydroxyl group under these conditions. The mechanism involves the nucleophilic nitrogen of the aminophenol attacking a carbonyl carbon of the acetic anhydride, leading to an intermediate that eliminates an acetate (B1210297) anion to form the final amide product. uoanbar.edu.iq By analogy, this compound would be expected to react similarly with acylating agents like acyl chlorides or anhydrides to form N-acyl derivatives.
Conversely, the nucleophilicity of the phenolic hydroxyl can be enhanced by converting it to the corresponding phenoxide ion under basic conditions (e.g., using NaH or KOH). researchgate.netchegg.com The resulting phenoxide is a much stronger nucleophile and can participate in reactions such as Williamson ether synthesis, while the reactivity of the less basic amino group is comparatively suppressed. researchgate.net Thus, by careful selection of reaction conditions, selective N-alkylation/acylation or O-alkylation/acylation can be achieved. researchgate.net
Phenolic Hydroxyl Group Reactivity and Proton Transfer
The transfer of this phenolic proton is a critical step in many of its reactions. In basic media, deprotonation creates a potent phenoxide nucleophile, as discussed in the previous section. researchgate.net Furthermore, proton transfer is often coupled with electron transfer in redox reactions. Studies on 4-aminophenol show that its oxidation can be initiated by a primary proton transfer to a suitable acceptor. researchgate.netarcjournals.org This process, known as proton-coupled electron transfer (PCET), is fundamental to the antioxidant activity of many phenolic compounds. arcjournals.org The rate of proton transfer is directly related to the pKa of the proton acceptor, following established free energy relationships. figshare.com For this compound, a similar mechanism is expected, where the initial loss of the phenolic proton facilitates subsequent electron donation from the electron-rich system.
Oxidation-Reduction Chemistry
The combination of hydroxyl and amino groups on the same aromatic ring makes this compound highly susceptible to oxidation. It is expected to function as a potent antioxidant, a property common to many phenolic and aminophenolic compounds which can act as scavengers of free radicals. ontosight.aicnrs.frnih.gov
The electrochemical oxidation of the closely related p-aminophenol has been studied extensively and provides a clear model for the behavior of this compound. The oxidation is a quasi-reversible process that involves the transfer of two electrons and two protons to form a p-quinoneimine intermediate. researchgate.netustc.edu.cn This intermediate can be unstable, particularly in aqueous media, and may undergo hydrolysis to yield p-benzoquinone and the corresponding amine (in this case, butylamine). researchgate.netua.es
Spectroelectrochemical studies on p-aminophenol in non-aqueous media have further elucidated this mechanism, revealing a stepwise two-step, one-electron transfer process. ustc.edu.cn The initial step is the formation of a radical cation, which can then undergo a second electron transfer or react with another molecule of the parent compound to form dimers. ustc.edu.cn
Table 2: Electrochemical Data for p-Aminophenol Oxidation
| Parameter | Value | Conditions | Citation |
|---|---|---|---|
| Standard Electrode Potential (E°) | 0.728 V (vs. NHE) | pH 7.30 Phosphate (B84403) Buffer | nih.gov |
The redox potential of these compounds is influenced by substituents on the ring and on the nitrogen atom. For instance, dimethylation of the amino group in p-aminophenol lowers the redox potential, making it easier to oxidize. acs.org The butyl group on this compound would likely have a similar, albeit smaller, electron-donating effect.
Reaction Kinetics and Pathway Delineation
Mechanistic studies, particularly on analogous p-aminophenol systems, have provided significant insight into the kinetics and pathways of reactions involving this compound.
Oxidation Pathway: As detailed through cyclic voltammetry and in-situ FT-IR spectroelectrochemistry, the oxidation of p-aminophenol is not a simple, single-step reaction. ustc.edu.cn The process begins with a one-electron oxidation to a radical cation. This intermediate is key to the subsequent chemistry. The reaction pathway can then diverge:
Second Electron Transfer: The radical cation can be further oxidized in a second one-electron step to form the quinoneimine. ustc.edu.cn
Dimerization: The radical cation can react with a neutral parent molecule. This pathway leads to the formation of dimeric species, which have been detected experimentally. ustc.edu.cn
Hydrolysis: The final quinoneimine product can undergo hydrolysis in aqueous solutions to p-benzoquinone. The rate of this hydrolysis is dependent on the pH and the structure of the starting aminophenol. researchgate.net
Acylation Pathway: The kinetics of acylation, such as in the formation of acetaminophen from p-aminophenol, have also been studied. The rate law for the reaction between an alcohol/phenol and an anhydride, catalyzed by an amine base, can be complex, often showing first-order dependence on the catalyst, the anhydride, and the alcohol. rsc.org The reaction proceeds through a nucleophilic addition-elimination mechanism, where the formation of a tetrahedral intermediate by the attack of the amino group on the anhydride is a critical step. researchgate.netuoanbar.edu.iq
Proton-Coupled Electron Transfer (PCET) Kinetics: For redox reactions, the kinetics are often governed by PCET. Studies on p-aminophenol with various proton acceptors have determined that the reaction proceeds via a stepwise electron transfer-proton transfer (ET-PT) process. figshare.com Kinetic modeling of these reactions has allowed for the determination of rate constants for the elementary electron and proton transfer steps, confirming that the proton transfer rate correlates with the driving force (i.e., the ΔpKa between the phenol and the acceptor base). figshare.com
Environmental Fate and Degradation Studies
Biodegradation Pathways of 4-(Butylamino)phenol (e.g., ortho- and meta-cleavage)
The aerobic biodegradation of phenolic compounds like this compound is typically initiated by microbial enzymatic activity. The process generally begins with the hydroxylation of the phenol (B47542) ring to form a substituted catechol, which serves as a central intermediate. nih.gov This initial step is catalyzed by monooxygenase enzymes, such as phenol hydroxylase. nih.govfrontiersin.org
Following the formation of the catechol intermediate, the aromatic ring is cleaved, opening it up for further degradation. This ring fission occurs primarily through two distinct pathways, depending on the specific microbial strain and its enzymatic machinery: the ortho-cleavage pathway and the meta-cleavage pathway. bioline.org.brresearchgate.net
Ortho-cleavage Pathway (Intradiol Fission): In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms within the aromatic ring. nih.govfrontiersin.org This action results in the formation of cis,cis-muconic acid. frontiersin.org Subsequent enzymatic reactions convert this intermediate into compounds that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization. frontiersin.orgbioline.org.br The ortho pathway is often considered more specific for the catabolism of catechol itself. researchgate.net
Meta-cleavage Pathway (Extradiol Fission): Alternatively, the enzyme catechol 2,3-dioxygenase can cleave the bond adjacent to one of the hydroxyl groups. researchgate.netnih.gov This extradiol fission yields 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov This intermediate is then further metabolized through a series of steps into pyruvate (B1213749) and acetaldehyde, which are also readily assimilated into the cell's central metabolism. researchgate.net The meta pathway is often utilized for a broader range of substituted catechols derived from various alkylphenols. researchgate.netresearchgate.net
Some bacterial strains have been found to possess the genetic capability for both pathways, allowing for metabolic versatility in degrading aromatic compounds. frontiersin.org
| Pathway | Key Ring-Cleavage Enzyme | Initial Product of Ring Fission | General Outcome |
|---|---|---|---|
| Ortho-Cleavage | Catechol 1,2-dioxygenase | cis,cis-Muconic acid | Metabolized to Krebs Cycle Intermediates. frontiersin.org |
| Meta-Cleavage | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde | Metabolized to Pyruvate and Acetaldehyde. researchgate.net |
Microbial Degradation Mechanisms and Identified Microorganisms
A wide array of microorganisms, particularly bacteria, have demonstrated the ability to utilize phenol and its derivatives as a source of carbon and energy. nih.govmdpi.com While specific studies on this compound are limited, research on related compounds has identified several key microbial genera. These microorganisms are typically isolated from contaminated soil, industrial wastewater, and activated sludge. mdpi.comimrpress.com
Bacterial genera known for their robust phenol degradation capabilities include Pseudomonas, Acinetobacter, Rhodococcus, Bacillus, Alcaligenes, and Comamonas. mdpi.comimrpress.comresearchgate.netnih.gov For instance, strains of Pseudomonas fluorescens have been shown to degrade phenol via the meta-cleavage pathway, while some Acinetobacter strains utilize the ortho-cleavage pathway. bioline.org.brnih.gov The efficiency of degradation can be influenced by factors such as the initial concentration of the pollutant, pH, temperature, and the presence of other nutrient sources. mdpi.comimrpress.com
| Microorganism Genus | Typical Environment | Reported Degradation Capability | Reference |
|---|---|---|---|
| Pseudomonas | Soil, Wastewater | Degrades phenol, often via the meta-cleavage pathway. P. fluorescens can degrade up to 1000 ppm of phenol. | nih.gov |
| Acinetobacter | Wastewater, Soil | Known to degrade phenol through the ortho-cleavage pathway. | bioline.org.brnih.gov |
| Rhodococcus | Soil | Capable of degrading a wide range of toxicants, including phenol, at high concentrations. | mdpi.com |
| Bacillus | Soil | Strains have been identified as potential phenol degraders, transforming it into catechol for further degradation. | nih.gov |
| Comamonas | Soil | A strain of Comamonas testosteroni was found to degrade 89% of phenol at a concentration of 800 ppm within 28 days. | imrpress.com |
Photo- and Chemical Degradation Processes
In addition to biodegradation, this compound is subject to abiotic degradation through photolytic and chemical processes, particularly in aquatic environments.
Photodegradation involves the transformation of the compound upon absorption of light. This can occur through two main mechanisms:
Direct Photolysis: The this compound molecule directly absorbs ultraviolet radiation, leading to an excited state and subsequent bond cleavage or transformation. Studies on the similar compound 4-tert-butylphenol (B1678320) have shown that direct photolysis can lead to the formation of products such as 4-tert-butylcatechol (B165716) and various dimers. nih.gov
Indirect Photo-oxidation: This process is mediated by photochemically produced reactive species, most notably the hydroxyl radical (•OH). nih.gov Hydroxyl radicals are powerful, non-selective oxidants that can attack the aromatic ring of this compound. womengovtcollegevisakha.ac.in This reaction typically involves the addition of the hydroxyl radical to the ring, leading to the formation of hydroxylated intermediates. For 4-tert-butylphenol, oxidation by •OH was found to produce 4-tert-butylcatechol and hydroquinone, with subsequent reactions leading to the fracture of the benzene (B151609) ring. nih.gov
Chemical Degradation primarily involves oxidation by strong chemical oxidants that may be present in the environment or used in water treatment processes. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are effective in destroying persistent organic pollutants like phenols. womengovtcollegevisakha.ac.in The rate of reaction between hydroxyl radicals and phenolic compounds is generally very high, leading to rapid transformation. womengovtcollegevisakha.ac.in
| Process | Mediator | Potential By-products (by analogy to 4-tert-butylphenol) | Reference |
|---|---|---|---|
| Direct Photolysis | UV Light | Substituted Catechol, Dimers | nih.gov |
| Indirect Photo-oxidation | Hydroxyl Radical (•OH) | Substituted Catechol, Hydroquinone, Ring-fission products | nih.gov |
| Chemical Oxidation | Strong Oxidants (e.g., O₃, H₂O₂) | Hydroxylated intermediates, Ring-fission products | womengovtcollegevisakha.ac.in |
Environmental Monitoring and Analytical Quantification Methodologies
Accurate detection and quantification of this compound in environmental samples such as water and soil are essential for exposure assessment and regulatory compliance. Due to its potential presence at trace levels in complex matrices, highly selective and sensitive analytical methods are required. mdpi.com
Common analytical strategies involve a multi-step process: sample collection, extraction and concentration of the target analyte, followed by instrumental analysis.
Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to extract and pre-concentrate phenolic compounds from aqueous samples, separating them from interfering matrix components.
Instrumental Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for separating non-volatile compounds. For enhanced sensitivity and selectivity, it is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. Pre-column derivatization, for example with 4-nitrobenzoyl chloride, can be used to improve the chromatographic behavior and detectability of phenols with a UV detector. scirp.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile or semi-volatile organic compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability before injection into the GC system.
| Methodology | Principle | Common Detector | Key Advantages |
|---|---|---|---|
| HPLC | Separation of compounds in a liquid mobile phase passing through a solid stationary phase. | UV, Mass Spectrometry (LC-MS) | Suitable for non-volatile compounds; derivatization can enhance sensitivity. scirp.org |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification. | Mass Spectrometry (MS) | High sensitivity and specificity; provides structural information for identification. mdpi.com |
Advanced Applications and Materials Science Contributions
Role as Intermediates in Advanced Synthesis
The primary role of 4-(butylamino)phenol in materials science is as a precursor or intermediate in the synthesis of other high-value chemical products. ontosight.aisolubilityofthings.com Its reactivity, conferred by the hydroxyl and amino groups, allows for a variety of chemical transformations. solubilityofthings.com
Pharmaceuticals: The structural motif of a substituted phenol (B47542) is a common feature in many pharmaceutical compounds. While direct applications of this compound in drugs are not widely documented, its derivatives are of interest in medicinal chemistry. solubilityofthings.com For instance, related aminophenol structures are precursors in the synthesis of some drugs. pyglifesciences.com The general class of aminophenols is recognized for its potential in developing new therapeutic agents. solubilityofthings.com
Agrochemicals: Similar to pharmaceuticals, the development of new agrochemicals, such as herbicides and fungicides, often involves the synthesis of complex organic molecules. smolecule.com While specific examples of large-scale agrochemical production using this compound as a key intermediate are not prevalent in publicly available literature, the fundamental structure is relevant to the design of biologically active compounds in agriculture.
Dyes: Historically and currently, aminophenols are crucial intermediates in the manufacturing of various dyes. ontosight.aisolubilityofthings.com The presence of the amino group allows for diazotization and coupling reactions, which are fundamental processes in the synthesis of azo dyes. The butyl group in this compound can influence the solubility and coloristic properties of the final dye molecule. researchgate.net
Polymers: In the realm of polymer science, phenolic compounds are widely used as monomers or additives. This compound can, in principle, be incorporated into polymer chains, for example, through reactions involving the phenolic hydroxyl group to form phenoxy resins. Its bifunctional nature (phenol and amine) could also allow it to act as a cross-linking agent or a chain terminator, modifying the properties of polymers. smolecule.com
Development of Phenolic Antioxidants and Stabilizers
Phenolic compounds are renowned for their antioxidant properties, which are critical in the stabilization of various materials, including plastics, rubbers, and oils. google.commdpi.com The mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals, thereby inhibiting oxidative degradation. mdpi.com
The presence of the butylamino group in this compound can modulate its antioxidant activity. While sterically hindered phenols, such as those with bulky tert-butyl groups, are more commonly employed as primary antioxidants, the electronic effects of the amino substituent in this compound can influence its radical-scavenging ability. google.com Research into various substituted phenols continues to be an active area for the development of new and more effective stabilizers. googleapis.comgoogle.com The combination of a phenolic antioxidant moiety with other functional groups, such as in this compound, can lead to multifunctional stabilizers that offer protection against both thermal and light-induced degradation. google.comcnrs.fr
Integration in Specialty Chemicals and Functional Materials
The term "specialty chemicals" refers to a broad category of products that are sold on the basis of their performance or function, rather than their chemical composition. This compound and its derivatives can be considered part of this category due to their role in producing materials with specific desired properties. parchem.com
Its integration into functional materials often occurs through its use as a synthetic intermediate. For example, the properties of the final product, be it a dye, a polymer, or a pharmaceutical, are directly influenced by the molecular structure of the intermediates used in its synthesis. usitc.gov The butylamino group can impart specific solubility characteristics or act as a site for further chemical modification, allowing for the fine-tuning of the final material's properties.
Corrosion Inhibition Research
Research into corrosion inhibition often focuses on organic compounds containing heteroatoms like nitrogen and oxygen, as these can adsorb onto metal surfaces and form a protective layer. psu.edu Phenol and its derivatives have been investigated as corrosion inhibitors for various metals and alloys. niscpr.res.in
The structure of this compound, with both a hydroxyl group and a nitrogen atom, makes it a candidate for corrosion inhibition studies. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of the metal, facilitating adsorption. The aromatic ring can also contribute to the protective film through pi-electron interactions. While specific, in-depth studies on this compound as a corrosion inhibitor are not extensively reported, the principles of corrosion inhibition by related compounds are well-established and adaptable. Quantum chemical studies on similar molecules are used to predict their potential as corrosion inhibitors by calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aip.org
Q & A
Q. What thermodynamic properties (e.g., melting point, enthalpy) are relevant for handling this compound?
- Methodological Answer : While direct data for this compound is limited, structurally similar phenols (e.g., 4-(butylamino)-2-hydroxybenzoic acid) exhibit melting points between 275–502 K. Enthalpy of sublimation (ΔH) for analogous compounds ranges from 23.85–91.9 kJ/mol. Use differential scanning calorimetry (DSC) to determine exact values. Ensure thermal stability tests under inert conditions to avoid decomposition .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
- Toxicity Mitigation : Oral LDLo (rat) = 450 mg/kg; dermal LD50 (guinea pig) >5 g/kg. Avoid inhalation/ingestion; use solvent traps during evaporation.
- Spill Management : Neutralize with 10% acetic acid, then adsorb with vermiculite .
Q. How can solubility and purification challenges be addressed for this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in ethanol, DCM, or DMSO. For purification, use gradient recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, isocratic elution with 70:30 methanol/water). Monitor purity via UV-Vis at 280 nm .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis and electronic properties of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model reaction pathways and transition states. Calculate Fukui indices to predict reactive sites for electrophilic substitution. Compare computed NMR shifts (GIAO method) with experimental data to validate structures .
Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer : Discrepancies (e.g., oral vs. dermal LD50) arise from bioavailability differences. Conduct in vitro assays (e.g., HepG2 cell viability) and compare with in vivo data using pharmacokinetic models (e.g., PBPK). Validate via interspecies extrapolation and sensitivity analysis .
Q. How do structural modifications (e.g., alkyl chain length) influence the biological activity of this compound analogs?
- Methodological Answer : Synthesize derivatives (e.g., ethyl, pentyl analogs) and test antimicrobial/antioxidant activity via disk diffusion and DPPH assays. Use QSAR models to correlate logP, H-bond donors, and IC₅₀ values. Molecular docking (e.g., AutoDock Vina) identifies target binding affinities .
Q. What advanced analytical methods can detect degradation products of this compound under oxidative conditions?
Q. How can enantiomeric purity of chiral this compound derivatives be ensured during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
